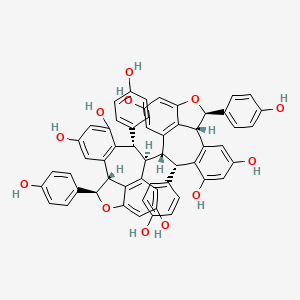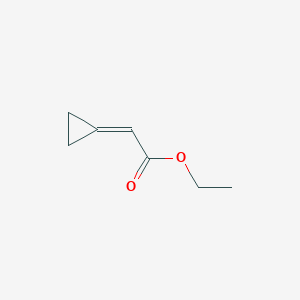
Ethyl-2-Cyclopropylidenacetat
Übersicht
Beschreibung
Ethyl 2-cyclopropylideneacetate is an organic compound with the molecular formula C7H10O2 It is characterized by a cyclopropylidene group attached to an acetate ester
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyclopropylideneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Ethyl 2-cyclopropylideneacetate is a chemical compound with the empirical formula C7H10O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been reported that the reaction of 2-chloro-2-cyclopropylideneacetate with lithium benzylamide took place via a michael–michael ring closure (mimirc) mechanism . This suggests that Ethyl 2-cyclopropylideneacetate might interact with its targets through similar mechanisms, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities . Therefore, it is plausible that Ethyl 2-cyclopropylideneacetate might affect similar pathways, leading to downstream effects.
Biochemische Analyse
Biochemical Properties
Ethyl 2-cyclopropylideneacetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in esterification reactions, where it acts as a substrate for esterases. These enzymes catalyze the hydrolysis of ethyl 2-cyclopropylideneacetate, leading to the formation of cyclopropylideneacetic acid and ethanol . Additionally, this compound can interact with other biomolecules, such as nucleophiles, through nucleophilic addition reactions, further highlighting its versatility in biochemical processes.
Cellular Effects
Ethyl 2-cyclopropylideneacetate has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to ethyl 2-cyclopropylideneacetate has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, this compound can affect cell signaling by interacting with specific receptors or signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-cyclopropylideneacetate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. For instance, ethyl 2-cyclopropylideneacetate can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-cyclopropylideneacetate can vary over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-cyclopropylideneacetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of ethyl 2-cyclopropylideneacetate in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, ethyl 2-cyclopropylideneacetate can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These threshold effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Ethyl 2-cyclopropylideneacetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its hydrolysis by esterases, leading to the formation of cyclopropylideneacetic acid and ethanol . This compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes, thereby affecting the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of ethyl 2-cyclopropylideneacetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of ethyl 2-cyclopropylideneacetate across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with target biomolecules, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
Ethyl 2-cyclopropylideneacetate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 2-cyclopropylideneacetate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopropylideneacetate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with cyclopropylidene. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropylidene ring. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-cyclopropylideneacetate may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-cyclopropylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-cyclopropylideneacetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclopropylideneacetic acid: The acid form of the compound, lacking the ester group.
Ethyl cyclopropylacetate: Similar but without the double bond in the cyclopropylidene ring.
Uniqueness: Ethyl 2-cyclopropylideneacetate is unique due to the presence of the cyclopropylidene ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research applications.
Eigenschaften
IUPAC Name |
ethyl 2-cyclopropylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINXGNHRKLMYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452879 | |
| Record name | Ethyl 2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74592-36-2 | |
| Record name | Ethyl 2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-cyclopropylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
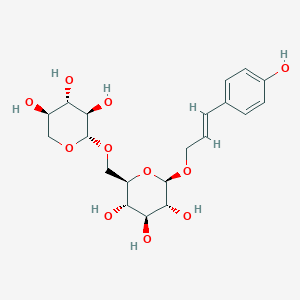
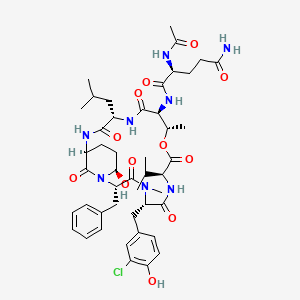
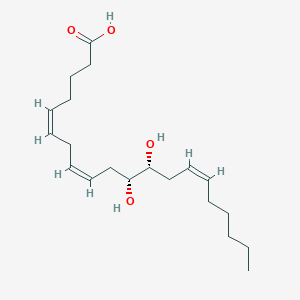
![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
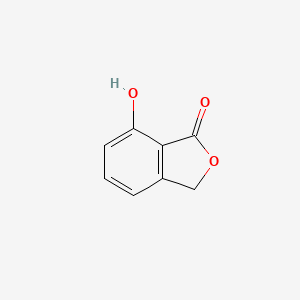
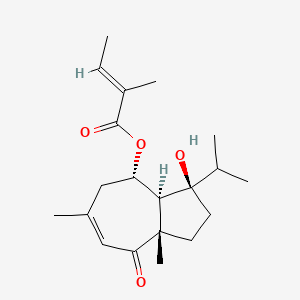


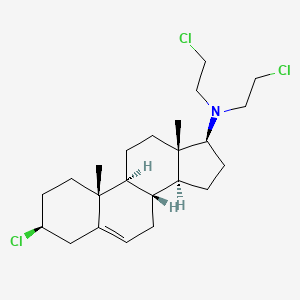
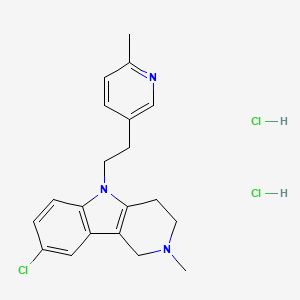
![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)


